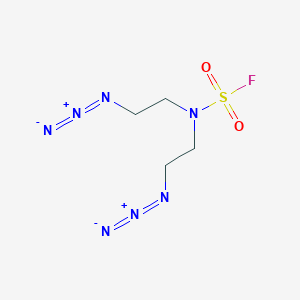

N,N-bis(2-azidoethyl)-Sulfamoyl fluoride

Description

N,N-bis(2-azidoethyl)-sulfamoyl fluoride is a sulfonamide derivative characterized by two azidoethyl (-CH₂CH₂N₃) groups attached to a sulfamoyl fluoride (-SO₂F) core. Sulfamoyl fluorides are known for their electrophilic properties, reacting with nucleophilic residues in enzymes, such as serine hydrolases, to form stable adducts . However, the azidoethyl substituents in this compound introduce unique stability and safety considerations due to the inherent explosivity of azides under certain conditions.

Properties

Molecular Formula |

C4H8FN7O2S |

|---|---|

Molecular Weight |

237.22 g/mol |

IUPAC Name |

N,N-bis(2-azidoethyl)sulfamoyl fluoride |

InChI |

InChI=1S/C4H8FN7O2S/c5-15(13,14)12(3-1-8-10-6)4-2-9-11-7/h1-4H2 |

InChI Key |

ULNGQTQBJUPEFK-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCN=[N+]=[N-])S(=O)(=O)F)N=[N+]=[N-] |

Origin of Product |

United States |

Biological Activity

N,N-bis(2-azidoethyl)-sulfamoyl fluoride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications in various biological contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of azido groups and a sulfamoyl fluoride moiety. The compound can be synthesized through a series of chemical reactions involving sulfamoyl fluoride derivatives and azidoethylamine precursors.

- Synthesis Overview :

- Starting materials: Sulfamoyl fluoride and 2-azidoethylamine.

- Reaction conditions: Typically involves the use of coupling agents like DMAP (4-Dimethylaminopyridine) to facilitate the formation of the desired azido compound.

- Yields: The synthesis can yield the target compound in moderate to high purity depending on the reaction conditions used .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Preliminary studies indicate that compounds with azido groups exhibit antimicrobial properties. The azide functionality may contribute to the disruption of bacterial cell membranes or interference with metabolic pathways .

- Case studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.

-

Cytotoxicity :

- Research has demonstrated that sulfamoyl fluoride derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or necrosis in target cells .

- A study reported that this compound induced significant cytotoxic effects in human cancer cell lines, with IC50 values indicating potent activity .

-

Targeted Drug Delivery :

- The ability of the azido group to undergo click chemistry reactions allows for potential applications in targeted drug delivery systems. This could facilitate the attachment of therapeutic agents to specific biomarkers on cancer cells .

- Investigations into bioconjugation strategies have shown promise for enhancing drug specificity and reducing systemic toxicity.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still under investigation. Key points include:

- Interaction with Biological Targets :

- The sulfamoyl group may interact with enzymes or receptors involved in cellular signaling pathways, potentially leading to altered cellular responses.

- Metabolic Stability :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Group Comparisons

N,N-bis(2-chloroethyl)-Sulfamoyl Derivatives

- Structure : Replaces azidoethyl (-CH₂CH₂N₃) with chloroethyl (-CH₂CH₂Cl) groups.

- Reactivity : Chloroethyl groups are alkylating agents, forming covalent bonds with biomolecules (e.g., DNA crosslinking in anticancer agents). In contrast, azidoethyl groups prioritize cycloaddition or Staudinger reactions .

- Stability : Chloroethyl derivatives are generally more thermally stable than azidoethyl analogs, which may decompose exothermically under heat or friction.

Phosphoramidic Dichloride Derivatives

- Example: N,N-bis(2-chloroethyl)phosphoramidic dichloride ().

- Functional Group : Phosphoramide dichloride (-PO(NR₂)Cl₂) vs. sulfamoyl fluoride (-SO₂F).

- Applications : Phosphoramidates are intermediates in prodrug synthesis (e.g., nucleotide analogs) or agrochemicals, whereas sulfamoyl fluorides are used in covalent enzyme inhibition .

Functional Group Reactivity

| Compound | Functional Group | Key Reactivity | Applications |

|---|---|---|---|

| N,N-bis(2-azidoethyl)-SO₂F | Sulfamoyl fluoride | Electrophilic sulfonylation; azide-alkyne cycloaddition | Bioconjugation, enzyme inhibition |

| N,N-bis(2-chloroethyl)-SO₂X | Chloroethyl + sulfonamide | Alkylation (DNA/protein adducts) | Anticancer agents, antimicrobials |

| Phosphoramidic dichlorides | Phosphoramide | Nucleophilic substitution (Cl⁻ displacement) | Prodrugs, organophosphorus synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.